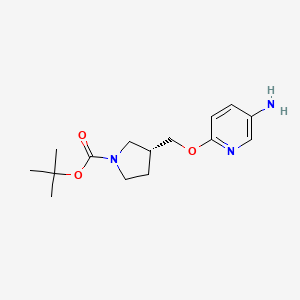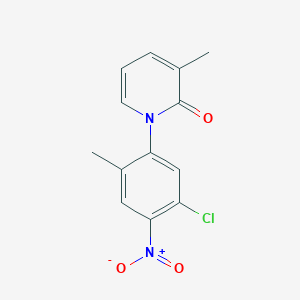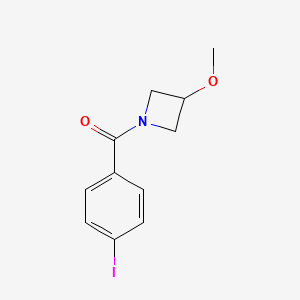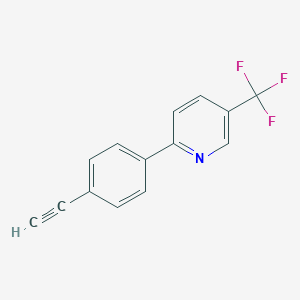
tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a dimethylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The reaction is carried out in the presence of triethylamine and chloroform, followed by dilution with dichloromethane and washing with aqueous citric acid and brine. The organic phase is then dried over anhydrous magnesium sulfate and evaporated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized carbamates.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- tert-Butyl 4-bromobenzylcarbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- N-(4-Bromophenyl)-3-oxobutanamide
Comparison: Compared to these similar compounds, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl group, which imparts additional steric hindrance and influences its reactivity and stability.
特性
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-dimethylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrNO2/c1-19(2,3)24-18(23)22(14-15-6-8-16(21)9-7-15)17-10-12-20(4,5)13-11-17/h6-9,17H,10-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQUCCWLJOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(CC2=CC=C(C=C2)Br)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)


![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
